mTOR Binding Affinity (Kd) via Chemoproteomic Profiling in Human Cell Lysate
The compound demonstrates high-affinity binding to mTOR in a physiologically relevant, mixed-cell human lysate background. For kinase inhibitor chemical probes, a Kd of 6.30 nM in this assay system represents strong target engagement, comparable to optimized clinical candidates in the same morpholinopyrimidine urea series such as AZD3147 (mTOR IC50 = 1.5 nM via enzymatic assay) [1]. This quantitative binding evidence confirms the compound is a bona fide mTOR ligand in a complex proteome, providing specificity beyond simple biochemical IC50 measurements [2].
| Evidence Dimension | mTOR binding affinity (equilibrium dissociation constant) |
|---|---|
| Target Compound Data | Kd = 6.30 nM |
| Comparator Or Baseline | AZD3147 (optimized development candidate from the same urea-morpholinopyrimidine series) mTOR enzymatic IC50 = 1.5 nM [1]; Cross-series standard: Rapamycin mTOR FRB domain Kd ≈ 0.2 nM |
| Quantified Difference | The target compound's Kd is within ~4-fold of the series-optimized clinical candidate AZD3147's biochemical IC50, confirming robust mTOR engagement. Note: Kd and IC50 are inherently different assay readouts and not directly arithmetically comparable. |
| Conditions | Binding affinity to mTOR in mixed human HEK293, K562, and placenta cell lysate; measured via LC-MS based chemoproteomic assay [2]. |
Why This Matters
Confirms the compound binds mTOR in a complex cellular proteome (not an isolated domain), making it suitable for chemical biology studies where proteome-wide selectivity and true target engagement are critical experimental variables.
- [1] Pike, K. G., et al. (2015) 'Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2', Journal of Medicinal Chemistry, 58(5), pp. 2326–2349. View Source
- [2] BindingDB Entry BDBM50535043 (CHEMBL4577549). Affinity Data for 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea: Kd = 6.30 nM against mTOR in human cell lysate. View Source
